molecular formula C12H6Br2N2O4 B13079670 2,2'-Dibromo-4,4'-dinitro-1,1'-biphenyl

2,2'-Dibromo-4,4'-dinitro-1,1'-biphenyl

Cat. No.: B13079670
M. Wt: 401.99 g/mol
InChI Key: CZWXXUYJHQBGHB-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C12H6Br2N2O4

Molecular Weight

401.99 g/mol

IUPAC Name

2-bromo-1-(2-bromo-4-nitrophenyl)-4-nitrobenzene

InChI

InChI=1S/C12H6Br2N2O4/c13-11-5-7(15(17)18)1-3-9(11)10-4-2-8(16(19)20)6-12(10)14/h1-6H

InChI Key

CZWXXUYJHQBGHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)C2=C(C=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Ullmann Coupling Approach

One of the most established synthetic methods to prepare 2,2'-Dibromo-4,4'-dinitro-1,1'-biphenyl is through an Ullmann coupling reaction. This method involves the copper-catalyzed coupling of suitably substituted bromonitrobenzene derivatives under controlled conditions.

This approach leverages the copper-mediated biaryl coupling to form the biphenyl core with bromine and nitro substituents precisely positioned. Recrystallization from ethanol or similar solvents yields the pure compound as pale yellow crystals.

An alternative preparation involves stepwise introduction of bromine and nitro groups on a biphenyl precursor:

  • Step 1: Bromination of biphenyl at the 2,2' positions using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid overbromination.
  • Step 2: Nitration of the dibromobiphenyl intermediate using a nitrating mixture (e.g., nitric acid and sulfuric acid) at low temperatures to selectively introduce nitro groups at the 4,4' positions.

This method requires careful control of reaction conditions to prevent undesired substitution or decomposition. It is less commonly used industrially due to challenges in regioselectivity and purification.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dibromo-4,4’-dinitro-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,2’-Dibromo-4,4’-dinitro-1,1’-biphenyl involves its ability to undergo various chemical transformations The nitro groups act as strong electron-withdrawing groups, influencing the reactivity of the compoundThese properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl
  • CAS Number : 91371-12-9
  • Molecular Formula : C₁₂H₆Br₂N₂O₄
  • Molecular Weight : 402.00 g/mol .

Structural Features: This compound consists of a biphenyl backbone substituted with bromine (Br) and nitro (NO₂) groups at the 2,2' and 4,4' positions, respectively. The electron-withdrawing nitro groups and bulky bromine atoms confer unique electronic and steric properties, making it valuable in organic synthesis and materials science .

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table compares 4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl with structurally similar biphenyl derivatives:

Compound Name CAS Molecular Formula Molecular Weight Substituents Key Applications
4,4'-Dibromo-2,2'-dinitrobiphenyl 91371-12-9 C₁₂H₆Br₂N₂O₄ 402.00 Br, NO₂ at 2,2',4,4' OLEDs, OFETs, semiconductor synthesis
2,2'-Dibromo-4,4'-di-tert-butylbiphenyl 70728-93-7 C₂₀H₂₄Br₂ 424.22 Br, tert-butyl at 2,2',4,4' Organic synthesis, catalysis
4,4'-Dibromo-1,1'-biphenyl - C₁₂H₈Br₂ 312.00 Br at 4,4' Phosphine linkers, MOFs
2,2'-Dinitro-1,1'-biphenyl-4,4'-dicarboxylic acid - C₁₄H₈N₂O₈ 332.22 NO₂, COOH at 2,2',4,4' Proton-conductive MOFs

Electronic and Reactivity Differences

  • Nitro vs. tert-Butyl Groups :

    • The nitro groups in 4,4'-Dibromo-2,2'-dinitrobiphenyl enhance electron deficiency, facilitating electrophilic substitution reactions. In contrast, tert-butyl groups in 2,2'-Dibromo-4,4'-di-tert-butylbiphenyl provide steric bulk, favoring Suzuki-Miyaura cross-coupling reactions .
    • Nitro groups also increase thermal stability, making the compound suitable for high-temperature applications in electronics .
  • Microflow systems enable selective monolithiation for sequential functionalization .

Research Findings and Data

Performance in Electronic Devices

  • OLED Efficiency: Derivatives of 4,4'-Dibromo-2,2'-dinitrobiphenyl achieve external quantum efficiencies (EQE) up to 2.8% in non-doped white OLEDs, comparable to DPVBi-based devices but with improved color stability .

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